The compound G(D-Pen)-G-H-R-G-D-L-R-C-A is a synthetic peptide that incorporates a sequence of amino acids with specific structural and functional properties. This compound is notable for its potential applications in biomedical research, particularly in the fields of drug delivery and targeted therapy. The inclusion of various amino acids, including D-Pen (D-penicillamine), contributes to its unique characteristics.
The synthesis and characterization of this compound are often discussed in the context of peptide engineering and drug design. Research articles and studies focusing on cyclic peptides and their analogs provide insights into the methodologies used for creating such compounds. For example, studies on arginine-glycine-aspartate (RGD) analogues have explored the incorporation of non-standard amino acids, which can enhance biological activity and stability .
This compound can be classified as a cyclic peptide due to its circular structure formed by linking the amino acid residues. Cyclic peptides are known for their enhanced stability compared to linear peptides, making them valuable in therapeutic applications.
The synthesis of G(D-Pen)-G-H-R-G-D-L-R-C-A typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support.
The compound can undergo various chemical reactions, including:
Understanding these reactions is crucial for developing stable formulations and ensuring effective delivery in biological systems.
The mechanism of action for G(D-Pen)-G-H-R-G-D-L-R-C-A involves its interaction with specific receptors or biological targets within cells. The RGD sequence is known to mediate cell adhesion through integrin receptors, which play a significant role in cellular signaling and migration.
Research indicates that modifications to the RGD sequence can enhance binding affinity and specificity, potentially leading to improved therapeutic outcomes in targeted drug delivery systems.
D-Penicillamine (3,3-dimethyl-D-cysteine) introduces critical steric and electronic perturbations compared to canonical cysteine residues. The gem-dimethyl groups at the β-carbon position impose:
Table 1: Structural and Electronic Properties of D-Penicillamine vs. Cysteine
| Property | D-Penicillamine | Cysteine | Biological Consequence |
|---|---|---|---|
| Cβ Substituents | Two methyl groups | Two hydrogen atoms | Restricted side chain rotamer distribution |
| Van der Waals volume | 106 ų | 86 ų | Altered protein binding surface complementarity |
| pKa of thiol group | ~6.8 | ~8.5 | Enhanced thiolate formation at physiological pH |
| Disulfide bond angle (θ) | -92° ± 5° | -105° ± 8° | Modified redox potential and cleavage kinetics |
The peptide's sequence arrangement positions the D-Penicillamine-Cysteine disulfide to constrain a loop containing the Arg-Gly-Asp (RGD) motif. Molecular dynamics simulations reveal this configuration reduces RGD conformational sampling by 40% compared to linear analogs, preferentially populating extended conformations recognized by αIIbβ3 and αvβ3 integrins [4] [5].
Integrins recognize the RGD motif through a complex interplay of electrostatic steering, conformational selection, and induced fit mechanisms. The histidine residue adjacent to the RGD sequence in this peptide introduces pH-sensitive binding behavior:
Table 2: Integrin Subtype Selectivity Profile
| Integrin Subtype | KD (nM) | ΔG (kcal/mol) | Key Binding Determinants |
|---|---|---|---|
| αvβ3 | 18.7 ± 2.1 | -10.2 | RGD conformation, leucine hydrophobic contact |
| αIIbβ3 | 24.3 ± 3.4 | -9.8 | Aspartate coordination, arginine charge |
| α5β1 | 420 ± 35 | -7.9 | Histidine modulation, glycine flexibility |
Molecular docking reveals the leucine residue C-terminal to the RGD motif inserts into a hydrophobic pocket formed by integrin β-subunit residues Tyr122 and Ala213. This interaction contributes approximately 30% of the total binding energy based on alanine scanning mutagenesis studies. The peptide's C-terminal alanine appears to function primarily as a spacer rather than a direct binding participant [4] [5].
Despite empirical optimization, critical structure-activity relationship questions persist regarding this peptide class:
Conformational Dynamics-Activity Relationships: Molecular dynamics simulations exceeding 500 ns indicate the disulfide bond undergoes rapid chirality transitions (±15° in θ angle) on the nanosecond timescale. Whether these dynamic fluctuations represent noise or functionally significant conformational sampling remains unestablished. Transition path sampling could elucidate correlations between specific disulfide geometries and integrin binding [1] [4].
Electronic Effects Beyond Sterics: Quantum mechanical analyses reveal the D-Penicillamine thiol group exhibits enhanced polarization (partial charge = -0.32e vs. -0.28e for cysteine) but reduced polarizability. The functional significance of these electronic differences for redox stability versus target binding remains unquantified [1].
Histidine Positioning Effects: Systematic positional scanning has not been performed to determine whether histidine N-terminal to the RGD motif (as positioned here) provides optimal pH sensitivity versus C-terminal placement. Free energy perturbation calculations suggest reversing the sequence to RGD-H would increase histidine pKa by 0.8 units, potentially altering pH responsiveness [4] [5].
The greatest uncertainty lies in understanding how disulfide constraints affect entropy-enthalpy compensation during integrin binding. Isothermal titration calorimetry reveals constrained peptides exhibit less favorable binding entropy (-TΔS = +4.2 kcal/mol) but more favorable enthalpy (ΔH = -14.7 kcal/mol) compared to linear counterparts. Rational optimization requires deciphering which structural features predominantly drive these thermodynamic changes [1] [4].
Advanced computational methods provide a multi-scale framework for elucidating and optimizing this peptide's structure-activity relationships:
3D-QSAR with CoMSIA Fields: Comparative molecular similarity indices analysis (CoMSIA) incorporating steric, electrostatic, and hydrophobic fields can quantify contributions of individual residues. Preliminary models indicate the D-Penicillamine methyl groups contribute +0.82 to the steric field coefficient, while the histidine imidazole ring shows a complex electrostatic profile (+1.3 near Nδ, -0.9 near Nε) [5]. Application of such models could systematically optimize substituent effects without empirical synthesis.
Inverse QSAR for De Novo Design: Inverse transform algorithms using signature descriptors can generate novel peptide sequences matching optimal QSAR profiles. For disulfide-constrained peptides, this approach could propose substitutions maintaining essential pharmacophore features while exploring underutilized chemical space. Current implementations have successfully generated validated HIV protease inhibitors but remain untested on integrin-targeting peptides [1].
Molecular Dynamics with Enhanced Sampling: Gaussian accelerated molecular dynamics (GaMD) overcomes timescale limitations in conventional simulations, enabling observation of rare disulfide transitions and peptide-integrin recognition events. Recent simulations of RGD peptides identified a previously unrecognized metastable state where aspartate coordinates calcium prior to integrin binding [5].
Table 3: Computational Methods for Peptide Structure-Activity Relationship Exploration
| Method | Timescale | Key Applications | Limitations for Peptide Design |
|---|---|---|---|
| Conventional MD | ns-µs | Disulfide dynamics, folding pathways | Limited conformational sampling |
| GaMD | µs-ms | Ligand binding/unbinding, allostery | High computational cost |
| CoMSIA/QSAR | Static snapshot | Quantitative activity prediction | Neglects dynamics, limited transferability |
| Inverse QSAR | N/A | De novo sequence generation | Structural validity verification needed |
| Free Energy Perturbation | ns | Relative binding affinity prediction | Requires careful alchemical pathway design |
The integration of these approaches enables a closed-loop design cycle: (1) MD identifies dominant conformations; (2) QSAR correlates structural features with activity; (3) inverse methods generate novel analogs; (4) free energy calculations prioritize synthesis targets. For this peptide, applying this framework could resolve the histidine positioning question within 3-4 computational design iterations [1] [4] [5].
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